

An In-depth Technical Guide to 15(R)-Iloprost: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

lloprost, a synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation. It is clinically used for the treatment of pulmonary arterial hypertension, severe Raynaud's phenomenon, and other diseases involving vasoconstriction. Iloprost is a mixture of two diastereomers, the (15S)- and (15R)-isomers. This technical guide focuses specifically on the chemical structure, properties, and known biological activities of the **15(R)**-**Iloprost** epimer. While the **15(S)** isomer is the more biologically active component, understanding the characteristics of the **15(R)** isomer is crucial for a comprehensive pharmacological profile of the drug substance.

Chemical Structure and Identification

15(R)-Iloprost is a carbobicyclic compound with a pentanoic acid side chain. Its chemical structure is closely related to that of naturally occurring prostacyclin, with key modifications that enhance its chemical stability.

Table 1: Chemical Identifiers for **15(R)-Iloprost**



Identifier	Value	Source
IUPAC Name	5-[(3aS,4R,5R,6aS)- hexahydro-5-hydroxy-4- [(1E,3R)-3-hydroxy-4-methyl-1- octen-6-ynyl]-2(1H)- pentalenylidene]-pentanoic acid	[1]
Molecular Formula	C22H32O4	[2][3]
Molecular Weight	360.49 g/mol	[3]
SMILES	CC#CCC(C)INVALID-LINK- -/C=C/[C@H]1INVALID- LINKO	[2]
InChI Key	HIFJCPQKFCZDDL- GAGQTBDJSA-N	
CAS Number	85026-51-3	_

Physicochemical Properties

The physical and chemical properties of **15(R)-lloprost** are important for its formulation and delivery. While specific data for the **15(R)** isomer is limited, the following table summarizes available information.

Table 2: Physicochemical Properties of 15(R)-Iloprost

Property	Value	Source
Appearance	A solution in methyl acetate	_
Solubility	Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), Ethanol (30 mg/ml). Poorly soluble in water (PBS, pH 7.2: 0.5 mg/ml).	
Storage Temperature	-20°C	



Biological Activity and Signaling Pathways

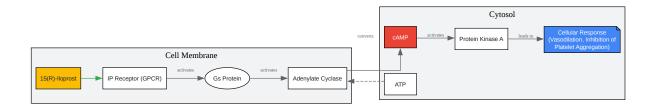
Iloprost exerts its biological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). The binding of Iloprost to the IP receptor initiates a signaling cascade that leads to its characteristic vasodilatory and anti-platelet effects. However, there is a significant difference in the biological potency between the 15(S) and 15(R) isomers.

Prostacyclin Receptor (IP) Signaling

The primary signaling pathway for prostacyclin analogs like Iloprost involves the following steps:

- Receptor Binding: Iloprost binds to the IP receptor on the surface of vascular smooth muscle cells and platelets.
- G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
- Adenylate Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylate cyclase.
- cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
- Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).
- Downstream Effects: PKA then phosphorylates various intracellular proteins, leading to:
 - Vasodilation: In vascular smooth muscle cells, PKA-mediated phosphorylation leads to the sequestration of intracellular calcium and a decrease in myosin light chain kinase activity, resulting in smooth muscle relaxation and vasodilation.
 - Inhibition of Platelet Aggregation: In platelets, PKA activation inhibits platelet activation and aggregation, contributing to the antithrombotic effects of Iloprost.





Click to download full resolution via product page

Figure 1: Iloprost Signaling Pathway via the IP Receptor.

Stereoselectivity and Biological Potency

Crucially, the biological activity of Iloprost is highly stereoselective. The 15(S) isomer is significantly more potent than the 15(R) isomer. This difference is attributed to a less favorable binding orientation of the 15(R) isomer within the prostacyclin receptor.

Table 3: Comparative Biological Activity of Iloprost Isomers

Parameter	15(S)-lloprost	15(R)-lloprost	Fold Difference	Source
Inhibition of Collagen- Induced Platelet Aggregation	More Potent	20-fold less potent	20x	
Receptor Binding Affinity (Kd)	13.4 nM	288 nM	~21.5x lower affinity	_
Maximal Number of Binding Sites (Bmax)	665 fmol/mg protein	425 fmol/mg protein		_



Experimental Protocols

The following are generalized methodologies for key experiments used to characterize prostacyclin analogs like **15(R)-lloprost**. Specific parameters may need to be optimized for the **15(R)** isomer.

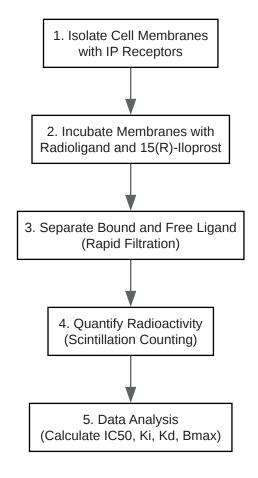
Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (Kd) and the density of receptors (Bmax) for a ligand.

Methodology:

- Membrane Preparation: Isolate cell membranes from a cell line or tissue expressing the prostacyclin receptor (e.g., platelets, HEK293 cells transfected with the IP receptor).
- Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-Iloprost) and varying concentrations of unlabeled **15(R)-Iloprost**.
- Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the concentration of **15(R)-Iloprost** that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. A saturation binding experiment, where varying concentrations of the radioligand are incubated with the membranes, can be used to determine Kd and Bmax directly.





Click to download full resolution via product page

Figure 2: General Workflow for a Receptor Binding Assay.

CAMP Measurement Assay

This assay quantifies the intracellular accumulation of cyclic AMP in response to receptor activation.

Methodology:

- Cell Culture: Culture cells expressing the prostacyclin receptor (e.g., vascular smooth muscle cells, platelets, or a suitable cell line).
- Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with varying concentrations of **15(R)-lloprost** for a defined period.
- Cell Lysis: Lyse the cells to release the intracellular cAMP.



- Quantification: Measure the cAMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
- Data Analysis: Generate a dose-response curve to determine the EC₅₀ value for cAMP production.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

Methodology:

- Platelet Preparation: Prepare platelet-rich plasma (PRP) or washed platelets from fresh whole blood.
- Incubation: Pre-incubate the platelet suspension with varying concentrations of 15(R)-Iloprost or a vehicle control.
- Induction of Aggregation: Add a platelet agonist (e.g., ADP, collagen, thrombin) to induce aggregation.
- Measurement: Monitor the change in light transmission through the platelet suspension over time using an aggregometer. As platelets aggregate, the light transmission increases.
- Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of **15(R)-Iloprost** and determine the IC₅₀ value.

Conclusion

15(R)-lloprost, a stereoisomer of the clinically used drug lloprost, exhibits significantly lower biological activity compared to its 15(S) counterpart. This is primarily due to its reduced binding affinity for the prostacyclin receptor. While the 15(S) isomer is the main contributor to the therapeutic effects of lloprost, a thorough understanding of the properties and pharmacology of the 15(R) isomer is essential for a complete characterization of the drug and for the development of future, more selective prostacyclin analogs. The experimental protocols



outlined in this guide provide a framework for the further investigation of **15(R)-lloprost** and other related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Comparison of anti-aggregatory effects of PGI2, PGI3 and iloprost on human and rabbit platelets PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iloprost [medbox.iiab.me]
- 3. Iloprost | C22H32O4 | CID 5311181 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 15(R)-Iloprost: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8057883#15-r-iloprost-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com